molecular formula C11H12ClN3 B15060566 2-Chloro-6-(piperazin-1-yl)benzonitrile

2-Chloro-6-(piperazin-1-yl)benzonitrile

Cat. No.: B15060566
M. Wt: 221.68 g/mol
InChI Key: DBIJKTITDDKLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(piperazin-1-yl)benzonitrile (CAS 1093092-08-0) is a chemical compound with a molecular weight of 221.69 and the molecular formula C 11 H 12 ClN 3 . This compound features a benzonitrile core substituted with a chloro group and a piperazine ring, making it a valuable intermediate in medicinal chemistry and drug discovery. The integration of both a chlorine atom and a piperazine ring in a single structure is highly significant for researchers. Chlorine is a key heteroatom in medicinal chemistry, found in more than 250 FDA-approved drugs. Its introduction into a molecule can profoundly influence physicochemical properties, lipophilicity, and pharmacokinetics, and is often crucial for target binding and potency . Furthermore, the piperazine scaffold is a privileged structure in drug design, known to contribute to a wide spectrum of biological activities. Piperazine-containing compounds are frequently explored for their potential as antimicrobial, antidepressant, anti-inflammatory, antipsychotic, and anticancer agents, among others . Researchers value this compound as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic candidates . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-6-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12ClN3/c12-10-2-1-3-11(9(10)8-13)15-6-4-14-5-7-15/h1-3,14H,4-7H2

InChI Key

DBIJKTITDDKLSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Piperazin 1 Yl Benzonitrile and Analogues

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is critical for the efficient synthesis of 2-chloro-6-(piperazin-1-yl)benzonitrile. Common precursors include di-substituted benzonitriles and piperazine (B1678402) derivatives. For the benzonitrile (B105546) component, 2,6-dichlorobenzonitrile (B3417380) is a frequently utilized starting material. Its two chlorine atoms provide sites for nucleophilic aromatic substitution, although the reactivity of these sites can be influenced by the electronic nature of the nitrile group.

Another common precursor is 2-chloro-6-fluorobenzonitrile. The higher electronegativity and smaller size of the fluorine atom often make it a better leaving group in nucleophilic aromatic substitution reactions compared to chlorine, allowing for more selective substitution. mdpi.com The synthesis of these precursors can be achieved through various methods. For instance, 2-chlorobenzonitrile (B47944) can be synthesized from 2-chlorotoluene (B165313) via ammoxidation. rsc.orgsemanticscholar.org Additionally, 2-chloro-6-nitrobenzonitrile (B146369) can be prepared and subsequently converted to the desired chloro-substituted benzonitrile. google.com

Core Synthetic Routes to the this compound Scaffold

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for introducing the piperazine moiety onto the benzonitrile ring. mdpi.com This reaction typically involves the displacement of a halide (usually fluorine or chlorine) on an electron-deficient aromatic ring by the nucleophilic nitrogen of piperazine. youtube.comyoutube.com The presence of the electron-withdrawing nitrile group on the benzonitrile ring activates the aromatic system towards nucleophilic attack, facilitating the substitution reaction. youtube.comyoutube.com

The reaction conditions for SNAr can be optimized to improve yields and selectivity. Factors such as the choice of solvent, temperature, and the presence of a base can significantly influence the reaction outcome. For example, the reaction of 2,6-dichlorobenzonitrile with piperazine can be controlled to favor the mono-substituted product, this compound.

Starting MaterialNucleophileKey Reaction TypeProduct
2,6-DichlorobenzonitrilePiperazineNucleophilic Aromatic SubstitutionThis compound
2-Chloro-6-fluorobenzonitrileN-Boc-piperazineNucleophilic Aromatic Substitutiontert-butyl 4-(2-chloro-6-cyanophenyl)piperazine-1-carboxylate

While SNAr is the most direct method, alkylation and arylation reactions also provide viable routes to the this compound scaffold. In an alkylation approach, a pre-functionalized benzonitrile bearing a suitable leaving group can be reacted with piperazine. Conversely, arylation methods, such as the Buchwald-Hartwig amination, can be employed to couple piperazine with a halogenated benzonitrile. These palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds.

In some synthetic strategies, the nitrile group is introduced or modified at a later stage. For instance, a precursor such as 2-chloro-6-(piperazin-1-yl)benzaldehyde can be converted to the corresponding benzonitrile. This can be achieved through a variety of methods, including reaction with hydroxylamine (B1172632) followed by dehydration of the resulting oxime. The synthesis of substituted benzonitriles from corresponding aldehydes or amides is a well-established transformation in organic chemistry. chemicalbook.comchemicalbook.comresearchgate.net For example, 2-amino-5-chlorobenzamide (B107076) can be dehydrated using phosphorus pentoxide (P2O5) to yield 2-amino-5-chlorobenzonitrile. researchgate.net

Advanced Synthetic Techniques for Derivatization of this compound

Fragment-based drug discovery (FBDD) principles can be applied to the synthesis of analogues of this compound. astx.com This approach involves the synthesis of various molecular fragments that can then be linked together to create a diverse library of compounds. For the this compound scaffold, this could involve preparing a range of substituted piperazines and a variety of functionalized benzonitriles, which are then coupled using the methods described above. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. astx.com

Stereoselective Synthesis of Enantiomers (if applicable to known derivatives)

While this compound itself is an achiral molecule, the introduction of a substituent on the piperazine ring at positions other than the nitrogen atoms can create a chiral center, leading to the existence of enantiomers. The stereoselective synthesis of such chiral piperazine derivatives is of significant interest in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles.

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors such as amino acids. rsc.orggoogle.com For example, an enantiopure amino acid can be elaborated through a series of reactions to construct the chiral piperazine ring, ensuring the desired stereochemistry at the substituted carbon.

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary can be attached to the piperazine precursor, directing the stereochemical outcome of a subsequent reaction to create the chiral center. After the desired stereochemistry is established, the auxiliary can be removed.

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral piperazines. This includes methods like asymmetric hydrogenation of prochiral pyrazine (B50134) precursors or asymmetric allylic alkylation of piperazin-2-ones. dicp.ac.cncaltech.edu For instance, a prochiral disubstituted pyrazine can be hydrogenated using a chiral catalyst to produce a chiral piperazine with high enantiomeric excess. Similarly, the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones can introduce a chiral substituent at the α-position to the carbonyl group, which can then be reduced to the corresponding chiral piperazine. caltech.edunih.gov

While specific examples of stereoselective synthesis for derivatives of this compound are not extensively documented in publicly available literature, these established methodologies for the synthesis of chiral piperazines could be readily adapted to produce enantiomerically enriched derivatives of this compound. The choice of method would depend on the desired position and nature of the substituent on the piperazine ring.

Modifications on the Piperazine Nitrogen and Benzonitrile Ring

The this compound scaffold possesses two primary sites for further chemical modification: the secondary amine of the piperazine ring and the benzonitrile ring itself. These modifications allow for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery.

Modifications on the Piperazine Nitrogen:

The secondary amine of the piperazine moiety is a versatile handle for a wide range of chemical transformations.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base. This reaction introduces a variety of alkyl groups, including linear, branched, and cyclic substituents. Reductive amination is another common method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Arylation: The piperazine nitrogen can be arylated using aryl halides through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. This allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl rings.

Acylation and Sulfonylation: The nucleophilic nitrogen can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are useful for introducing a variety of functional groups and modulating the electronic properties of the piperazine nitrogen.

Michael Addition: The piperazine can undergo a Michael addition to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-nitrogen bond and further functionalization.

These modifications on the piperazine nitrogen are summarized in the interactive data table below.

Interactive Data Table: Modifications on the Piperazine Nitrogen

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl halide, BaseAlkyl group
Reductive AminationAldehyde/Ketone, Reducing agentSubstituted alkyl group
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseAryl/Heteroaryl group
AcylationAcyl chloride/Anhydride/Carboxylic acid, Coupling agentAcyl group (Amide)
SulfonylationSulfonyl chloride, BaseSulfonyl group (Sulfonamide)

Modifications on the Benzonitrile Ring:

The benzonitrile ring of this compound can also be a target for modification, although these transformations can be more challenging due to the existing substitution pattern.

Nucleophilic Aromatic Substitution: The chloro substituent on the benzonitrile ring can potentially be displaced by other nucleophiles under forcing conditions, although the ring is already substituted with the electron-donating piperazine group, which may deactivate it towards further nucleophilic attack.

Electrophilic Aromatic Substitution: The benzonitrile group is a deactivating meta-director for electrophilic aromatic substitution. youtube.com Therefore, further substitution on the aromatic ring would be directed to the positions meta to the nitrile group and is generally disfavored.

Modification of the Nitrile Group: The nitrile group itself can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine (aminomethyl group). The nitrile can also participate in cycloaddition reactions. A B(C6F5)3-catalyzed reductive denitrogenation can transform the cyano group into a methyl group. acs.org

Molecular Target Engagement and Mechanistic Investigations of 2 Chloro 6 Piperazin 1 Yl Benzonitrile Derivatives

Exploration of Receptor Binding Profiles

Derivatives built upon the 2-chloro-6-(piperazin-1-yl)benzonitrile scaffold have been investigated for their interaction with a diverse range of protein targets. The inherent structural features of this scaffold, namely the substituted benzonitrile (B105546) and the versatile piperazine (B1678402) ring, allow for modifications that can tune binding affinity and selectivity across different receptor families.

The piperazine moiety is a common feature in many GPCR ligands, often serving as a key pharmacophore that interacts with receptor binding pockets. Research into related structures has demonstrated significant potential for targeting various GPCRs.

One area of exploration has been the development of C-C Chemokine receptor 5 (CCR5) antagonists. researchgate.net CCR5, a co-receptor for HIV-1 entry, has been a target for antiviral drug discovery. researchgate.net Piperazine derivatives have been designed to feature a basic nitrogen center, which is crucial for forming a salt-bridge interaction with the Glu283 residue of the CCR5 receptor. researchgate.net

In the realm of metabotropic glutamate (B1630785) receptors, fragment-based screening has identified related benzonitrile-containing compounds as potent modulators. For instance, a high-concentration radioligand binding assay on a thermostabilized mGlu5 receptor identified a pyrimidine (B1678525) hit that was optimized into an advanced lead compound, HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). nih.gov Structural studies revealed that this negative allosteric modulator (NAM) binds within the transmembrane domain of the mGlu5 receptor, engaging in a combination of hydrogen bonds, π-stacking, and hydrophobic interactions. nih.govresearchgate.net

Derivative ClassTarget GPCRFinding
Piperazine DerivativesCCR5A basic nitrogen center is a key feature for interaction with the Glu283 residue, leading to antagonist activity. researchgate.net
Benzonitrile-Pyrimidine DerivativesmGlu5Identified as a negative allosteric modulator (NAM) through fragment screening and structure-based design. nih.govresearchgate.net

Nuclear receptors, a family of ligand-activated transcription factors, are another important class of drug targets. nih.gov While direct studies on this compound derivatives are limited, research on analogous complex structures suggests that such scaffolds can be adapted to modulate nuclear receptor activity. For example, studies on ascochlorin (B1665193) derivatives have shown that specific modifications can lead to compounds that activate the androgen receptor, among others like estrogen receptors and PPARα. nih.gov This indicates the potential for designing derivatives of the benzonitrile-piperazine core to target these intracellular receptors, although this remains an area for further exploration. nih.gov

The piperazine scaffold is a well-established structural motif for ligands targeting sigma receptors (σR), which are implicated in various neurological and psychiatric conditions. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on N,N'-disubstituted piperazine compounds to explore their affinity for σ1 and σ2 subtypes. nih.gov

In one series of N-(3-phenylpropyl)piperazines, compounds featuring an ethylenediamine (B42938) moiety showed significantly higher affinity for both σ1 (6- to 20-fold) and σ2 (2- to 40-fold) receptors compared to their corresponding amide analogues. nih.gov This highlights the importance of the linker and terminal group in modulating receptor binding. Specific substitutions on the phenyl ring also demonstrated a profound impact on selectivity. For example, the (m-nitrophenethyl)piperazine derivative 10 exhibited subnanomolar affinity for the σ1 site, whereas the corresponding ortho-nitro isomer 9 showed the highest affinity for the σ2 site (Ki = 4.9 nM). nih.gov This demonstrates that subtle positional changes can switch subtype selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity
(m-nitrophenethyl)piperazine 10 σ1SubnanomolarHigh for σ1
(o-nitrophenethyl)piperazine 9 σ24.9 nMHigh for σ2

Enzyme Inhibition and Activation Studies

Beyond receptor binding, derivatives of the core structure have been evaluated for their ability to modulate the activity of various enzymes involved in key physiological and pathological pathways.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. researchgate.net The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Research into pyridazine-based derivatives, which share structural similarities with substituted piperazines, has yielded potent and selective COX-2 inhibitors. nih.gov SAR studies have indicated that incorporating specific linkers, such as a methylidene hydrazinyl group, between a phenyl ring and a 4-thiazolidinone (B1220212) ring can lead to compounds with high COX-2 inhibitory activity. nih.gov Similarly, 2,3-diarylbenzopyran derivatives have been synthesized and evaluated as a novel class of selective COX-2 inhibitors, demonstrating the versatility of heterocyclic systems in targeting this enzyme. nih.gov

Compound ClassTarget EnzymeKey Finding
Pyridazine-Thiazolidinone DerivativesCOX-2Incorporation of a methylidene hydrazinyl linker enhances COX-2 inhibitory potency and selectivity over COX-1. nih.gov
2,3-Diarylbenzopyran DerivativesCOX-2Identified as a novel class of selective COX-2 inhibitors. nih.gov

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and immunosuppressive agents. nih.gov Various heterocyclic compounds, including those with benzimidazole (B57391) and benzofuran (B130515) cores, have been explored as IMPDH inhibitors. nih.gov

While direct inhibition by this compound is not extensively documented, related benzimidazole derivatives incorporating piperazine rings have been synthesized and shown to possess potent inhibitory activity against enzymes like urease. This suggests the utility of the piperazine-aryl combination in designing enzyme inhibitors. nih.gov The mechanism of IMPDH inhibition often involves compounds that mimic the natural substrate (IMP) or cofactor (NAD+). For example, 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate (2-FVIMP) was found to be a potent, apparently irreversible inhibitor of E. coli IMPDH, with a Kinact of 0.0269 s⁻¹ and a Ki of 1.11 μM. nih.gov

HIV-1 Reverse Transcriptase (RT) Modulation

Comprehensive searches of scientific literature did not yield specific studies detailing the modulation of HIV-1 Reverse Transcriptase by compounds directly derived from the this compound scaffold. While piperazine moieties are present in various classes of HIV-1 RT inhibitors, research specifically focused on this benzonitrile series in relation to HIV-1 RT is not prominently available.

Malic Enzyme Inhibition Research

There is currently a lack of specific published research investigating the inhibitory effects of this compound derivatives on malic enzyme isoforms. Although various piperazine-containing compounds have been explored as malic enzyme inhibitors, data directly linking them to this particular benzonitrile core structure is not available in the reviewed literature.

Kinase Inhibition Profiling (e.g., VEGFR-2, ALK2)

A detailed kinase inhibition profile for this compound derivatives, including their activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Activin Receptor-Like Kinase 2 (ALK2), has not been extensively documented in publicly accessible research.

Protein-Protein Interaction (PPI) Modulatory Effects

The primary area of investigation for this class of compounds has been in the modulation of protein-protein interactions essential for viral lifecycle processes.

Viral Entry Inhibition Mechanisms (e.g., HIV-1, HCV E1 protein)

Significant research has been conducted on derivatives of the 2-(piperazin-1-yl)benzonitrile scaffold as inhibitors of Hepatitis C Virus (HCV) entry. These studies have identified a novel chemical series, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives, that demonstrates potent anti-HCV activity by targeting the viral entry stage.

Mechanism-of-action studies revealed that these compounds likely exert their effect by targeting the HCV E1 envelope glycoprotein, a key component in the virus-cell membrane fusion process. Surface Plasmon Resonance (SPR) experiments have confirmed the binding interaction between these derivatives and the HCV E1 protein. This interaction prevents the conformational changes necessary for the fusion of viral and host cell membranes, thus blocking the entry of the viral genetic material into the host cell.

Structure-activity relationship (SAR) studies have led to the identification of highly potent inhibitors. For instance, chemical optimization of a screening hit led to the discovery of derivatives with anti-HCV activity in the low nanomolar range. Specifically, compounds featuring bisarylmethyl substitutions on the piperazine ring showed significantly enhanced potency.

While this scaffold shows promise for inhibiting HCV entry, there is a lack of specific research on its ability to inhibit HIV-1 entry.

Table 1: Anti-HCV Activity of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

Other Biomolecular Target Interactions (e.g., bacterial components)

Investigations into the direct interactions of this compound derivatives with bacterial components or their potential as antibacterial agents have not been identified in the reviewed scientific literature.

Cellular Pathway Modulation in In Vitro Systems

The primary cellular pathway modulation identified for derivatives of 2-(piperazin-1-yl)benzonitrile in in vitro systems is the disruption of viral infection pathways. As detailed in section 3.3.1, these compounds can inhibit the entry of HCV into host cells. This action represents a significant modulation of the cellular processes that are hijacked by the virus to initiate infection. Further research into the effects of these compounds on other cellular signaling or metabolic pathways has not been extensively reported.

Effects on Cell Growth and Proliferation Mechanisms

Derivatives of piperazine have demonstrated notable antiproliferative effects across a variety of cancer cell lines. The mechanisms underlying this inhibition of cell growth are often multifaceted, involving the modulation of key signaling pathways that are fundamental to cancer cell survival and proliferation.

One prominent mechanism involves the inhibition of critical intracellular signaling cascades. For instance, a novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation by targeting multiple pathways, including the PI3K-AKT, Src family kinases, and BCR-ABL signaling pathways. nih.gov The PI3K-AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to a halt in cell growth. Similarly, the targeting of Src family kinases and the BCR-ABL fusion protein, particularly relevant in certain leukemias, demonstrates the potential for piperazine derivatives to interfere with oncogenic signaling. nih.gov

The antiproliferative activity of these compounds is often potent, with some derivatives exhibiting growth inhibition (GI50) values in the sub-micromolar range (0.06-0.16 μM) in various cancer cell lines. nih.gov This indicates a high degree of efficacy in halting the proliferation of malignant cells. The broad-spectrum activity against different cancer types suggests that these compounds may target common vulnerabilities in cancer cell signaling networks.

Table 1: Effects of a Novel Piperazine Derivative on Cancer Cell Proliferation

Cell LineGI50 (μM)Targeted Signaling Pathways
K562 (Leukemia)0.06 - 0.16PI3K-AKT, Src family kinases, BCR-ABL

This table is based on data for a novel piperazine derivative and illustrates the potent antiproliferative activity and the key signaling pathways affected. nih.gov

Analysis of Cell Cycle Regulation (mechanistic, not efficacy)

In addition to inhibiting cell growth, certain piperazine derivatives have been found to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruptions in this process can prevent cancer cells from dividing and lead to cell death.

Studies on a ciprofloxacin (B1669076) derivative containing a piperazine moiety have shown that it can induce cell cycle arrest at the G2/M phase. mdpi.com This phase of the cell cycle is critical for preparing the cell for mitosis. Arrest at this checkpoint prevents the cell from entering mitosis and dividing, thereby halting proliferation. Mechanistically, this arrest is often associated with changes in the expression levels of key cell cycle regulatory proteins. For example, the downregulation of cyclin B1 and its associated kinase, CDK1, is a common mechanism for inducing G2/M arrest. nih.gov

The regulation of the cell cycle is a complex process involving a series of checkpoints and regulatory proteins. The ability of piperazine derivatives to perturb this process highlights a potential mechanism for their anticancer effects. By causing a halt in the cell cycle, these compounds can prevent the uncontrolled proliferation that is a hallmark of cancer.

Apoptosis Induction Pathways (mechanistic, not efficacy)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their survival and proliferation. A key therapeutic strategy is to reactivate this dormant cell death program. Several piperazine derivatives have been shown to be potent inducers of apoptosis in cancer cells.

The induction of apoptosis by these compounds often proceeds through a caspase-dependent pathway. nih.gov Caspases are a family of proteases that execute the apoptotic program. The activation of these enzymes leads to a cascade of events that culminates in the dismantling of the cell. Research on a novel piperazine derivative has demonstrated its ability to induce caspase-dependent apoptosis. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by piperazine derivatives. This pathway is initiated by cellular stress and involves the release of pro-apoptotic factors from the mitochondria. For example, some benzothiazole (B30560) derivatives, which share structural similarities with the compound of interest, have been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases 9 and 3. nih.gov This cascade ultimately leads to the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in the mitochondrial pathway. A shift in the balance towards pro-apoptotic members can trigger the apoptotic cascade. nih.gov

Table 2: Mechanistic Aspects of Apoptosis Induction by Related Compounds

Compound ClassApoptotic PathwayKey Molecular Events
Piperazine DerivativeCaspase-dependentActivation of caspases
Benzothiazole DerivativeMitochondrial/Caspase 9/Caspase 3Decreased mitochondrial membrane potential, Cytochrome c release, PARP cleavage

This table summarizes the key mechanistic features of apoptosis induction by classes of compounds structurally related to this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 6 Piperazin 1 Yl Benzonitrile Derivatives

Influence of Positional Isomerism on Biological Activity

The spatial arrangement of substituents on the benzonitrile (B105546) core and the point of attachment of the piperazine (B1678402) moiety are critical determinants of pharmacological efficacy. Positional isomerism directly influences the molecule's electronic distribution, steric profile, and ability to form key interactions with biological targets.

The location of the chloro-substituent on the benzonitrile ring significantly alters the electronic and steric properties of the molecule, which can profoundly impact receptor binding and biological activity. While SAR studies on the 2-chloro-6-(piperazin-1-yl)benzonitrile framework specifically comparing all positional isomers are not extensively detailed in the provided literature, principles from related structures show the importance of this feature. For instance, in studies of substituted ketamine esters and 1-phenylbenzazepines, the position of a chloro group on the aromatic ring was a key factor in determining biological activity, with 2- and 3-substituted compounds often showing higher activity than their 4-substituted counterparts. mdpi.comcuny.edu Changing the chlorine's position from ortho (C2) to meta (C3) or para (C4) relative to the cyano group would modify the dipole moment and the electron-withdrawing influence on different parts of the ring, thereby affecting interactions with target proteins.

Table 1: Conceptual Influence of Chloro-Isomerism on Benzonitrile Core Properties

Position of Chloro GroupExpected Electronic Effect on Cyano GroupPotential Steric Hindrance
C2 (ortho)Strong inductive withdrawal, potential steric clash with piperazine.High
C3 (meta)Inductive withdrawal, minimal resonance effect.Low
C4 (para)Inductive and resonance withdrawal.None
C5 (meta)Inductive withdrawal, minimal resonance effect.Low
C6 (ortho)Strong inductive withdrawal, direct steric influence on piperazine.High

This table illustrates general chemical principles, as direct comparative biological data for these specific isomers was not available in the search results.

Impact of Substituent Group Variation on Pharmacological Profiles

Modifying the core structure with various substituent groups is a fundamental strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

The electronic nature of substituents on the benzonitrile ring can modulate the molecule's activity. The addition of further electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) influences the acidity of protons, the basicity of the piperazine nitrogens, and the electronic character of the aromatic system.

Electron-Withdrawing Groups (EWGs): The nitrile (-CN) and chloro (-Cl) groups already present on the parent scaffold are strong EWGs. Adding further EWGs, such as a nitro group (-NO2), can enhance certain biological activities. For instance, the introduction of electron-withdrawing substituents on benzene (B151609) rings linked to piperazine has been shown to enhance anti-tumor activity in some contexts. nih.gov These groups can affect the magnitude of the σ-hole on the chlorine atom, potentially strengthening halogen bonding interactions with a target protein. nih.gov

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methoxy (B1213986) (-OCH3) or methyl (-CH3) can have opposing effects. In some systems, such as certain arylcyclopropylamines, EDGs in the para-position of the phenyl ring increased the potency of enzyme inhibition. nih.gov However, the effect is highly target-dependent. In the development of arylpiperazine-based ligands for 5-HT(1A) and D(2A) receptors, it was found that EWGs on the phenyl ring strongly reduced activity, suggesting that a more electron-rich aromatic system was favorable for binding to those specific receptors. nih.govresearchgate.net

Table 2: General Effects of Substituents on Benzonitrile Ring Activity

Substituent TypeExample GroupsGeneral Impact on RingObserved Biological Effect (Example)Citation
Electron-Withdrawing-NO2, -CF3Decreases electron densityCan enhance anti-tumor activity. nih.gov
Electron-Withdrawing-Cl, -FDecreases electron densityStrongly reduces binding to 5-HT(1A)/D(2A) receptors. nih.govresearchgate.net
Electron-Donating-OCH3, -CH3Increases electron densityCan increase potency of enzyme inhibition. nih.gov

The N-4 position of the piperazine ring is a common site for modification to explore SAR and improve pharmacological profiles. These modifications can alter the compound's lipophilicity, solubility, basicity, and ability to form additional interactions with the target. researchgate.net

Aliphatic Modifications: The introduction of small alkyl chains (e.g., methyl, ethyl) can increase lipophilicity, potentially improving membrane permeability. These groups can also influence the pKa of the distal nitrogen, affecting its ionization state at physiological pH.

Aromatic Modifications: Attaching aromatic or heteroaromatic rings to the N-4 position can lead to significant gains in potency through additional binding interactions, such as pi-stacking. In the development of Hepatitis C Virus (HCV) inhibitors based on a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold, extensive SAR studies demonstrated that the nature of the aryl group was a major determinant of antiviral activity. nih.gov Similarly, studies on dopamine (B1211576) D3 receptor ligands showed that the piperazine ring can accommodate various substituted indole (B1671886) rings, leading to high-affinity compounds. nih.gov The introduction of aryl groups like phenyl, chlorophenyl, or pyridyl can drastically change the pharmacological profile. For example, in one series of antimycobacterial agents, a 3,4-dichlorophenyl substitution on the piperazine resulted in a compound with potent activity. mdpi.com

Table 3: Impact of N-4 Piperazine Substitutions on Biological Activity of Related Scaffolds

N-4 SubstituentScaffold TypeEffect on ActivityCitation
PhenylArylpiperazineCan confer activity at various CNS receptors. nih.gov
3,4-DichlorophenylPhenylpiperazinePotent antimycobacterial activity against M. tuberculosis. mdpi.com
DiphenylmethylPhenylpiperazinePotent antimycobacterial activity against M. tuberculosis. mdpi.com
Substituted IndoleTetrahydro-naphthalenolHigh affinity and selectivity for the D3 receptor. nih.gov
PyridylChloropyridazineCompound exhibits analgesic and anti-inflammatory activity. researchgate.net

Linker Chemistry and Conformational Analysis in Activity Modulation

The piperazine ring not only serves as a site for substitution but also acts as a conformationally restricted linker. It typically adopts a rigid chair conformation, which orients the C-1 and C-4 substituents in defined axial or equatorial positions. researchgate.netnih.gov This conformational preference is crucial for establishing the correct spatial orientation of the benzonitrile core and the N-4 substituent to fit optimally within a receptor's binding pocket.

The nature of the chemical linkage between the piperazine and other appended moieties is also critical. Studies have shown that changing a linker, for example from an amide to a methylene (B1212753) unit, can significantly alter binding affinity. nih.gov In research on phosphoglycerate dehydrogenase (PHGDH) inhibitors, different linkers such as benzoyl and benzyl (B1604629) groups between a piperazine core and another part of the molecule led to notable drops or optimization in potency, respectively. nih.gov This highlights that even subtle changes in linker chemistry can modulate the conformational flexibility and binding mode of the entire molecule, thereby influencing its biological activity.

Optimal Linker between Aromatic and Piperazine Moieties

The nature of the chemical linker connecting the benzonitrile core to the piperazine ring is a critical determinant of the biological activity of this class of compounds. Research into derivatives of the closely related 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold has shed light on the importance of this linker in the context of inhibiting the hepatitis C virus (HCV).

In a key study, the initial hit compound, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, was systematically modified to explore the optimal linker and substitution patterns. The research demonstrated that a methyl group as a linker between the benzonitrile and the piperazine moiety is a favorable structural feature. Further optimization of this scaffold led to the identification of a highly potent HCV inhibitor, designated as compound 35 (L0909), with an EC50 value of 0.022 µM.

The SAR studies revealed several important trends:

Linker Composition: A simple methylene (-CH2-) bridge between the benzonitrile and the piperazine nitrogen was found to be a key component of the most active compounds.

Aromatic Substituents: The substitution pattern on the aryl group attached to the piperazine ring significantly influences antiviral potency.

Piperazine Moiety: The piperazine ring itself is a crucial pharmacophoric element, and its substitution is a key area for modification to enhance activity.

In other classes of arylpiperazine derivatives, the linker has also been a focus of optimization. For instance, in a series of 5-arylidenehydantoin derivatives with α1-adrenoceptor antagonistic properties, a phenylpiperazine-hydroxypropyl fragment was incorporated at the N3 position of the hydantoin (B18101) ring. This more complex linker was found to be compatible with high-affinity binding to the α1-adrenoceptors.

Furthermore, in the development of novel CXCR4 antagonists based on an N-aryl piperazine structure, SAR studies identified that a sulfonamide and a carbonyl group could serve as optimal linkers between the aromatic group and the piperazine nitrogen. This indicates that the ideal linker is highly dependent on the specific biological target.

The following table summarizes the structure-activity relationships for the linker and related moieties in arylpiperazine derivatives based on various studies.

Compound Class Optimal Linker/Structural Feature Biological Target/Activity Reference
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile DerivativesMethylene (-CH2-) bridgeHepatitis C Virus (HCV) Inhibition
5-Arylidenehydantoin DerivativesPhenylpiperazine-hydroxypropyl fragmentα1-Adrenoceptor Antagonism
N-Aryl Piperazine-Based CompoundsSulfonamide and carbonyl groupCXCR4 Antagonism

Conformational Flexibility and Its Role in Target Binding

A study focusing on piperazine derivatives as HIV-1 inhibitors highlighted the critical importance of conformational adaptability for their antiviral activity. Through a combination of molecular docking, molecular dynamics, and conformational analysis, it was determined that the flexibility of these molecules was more significant for drug design than previously assumed. The ability of the molecule to adapt its conformation upon binding to the target protein, in this case, the HIV-1 gp120 envelope protein, was crucial for achieving potent inhibition.

This principle of conformational flexibility is broadly applicable to the this compound scaffold. The rotational freedom around the single bonds connecting the benzonitrile, the linker, and the piperazine ring allows the molecule to explore a range of spatial arrangements. This flexibility enables the molecule to find an optimal conformation for binding within the pocket of a target protein, thereby maximizing intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The key aspects of conformational flexibility in this context include:

Piperazine Ring Pucker: The ability of the piperazine ring to switch between different conformations can influence the orientation of its substituents.

Torsional Angles: Rotation around the bonds of the linker and the bond connecting the piperazine to the aryl group allows for significant changes in the molecule's three-dimensional shape.

Induced Fit: The inherent flexibility of the molecule can facilitate an "induced fit" mechanism of binding, where both the ligand and the protein undergo conformational changes to achieve a more stable complex.

The following table outlines the key considerations regarding the conformational flexibility of piperazine derivatives and their impact on target binding.

Conformational Aspect Role in Target Binding Significance in Drug Design Reference
Molecular AdaptabilityAllows for optimal orientation within the binding site of the target protein.Crucial for achieving high-affinity binding and potent inhibitory activity.
Piperazine Conformations (e.g., Chair, Boat)Influences the spatial arrangement of substituents on the piperazine ring.Can be exploited to design molecules with improved target specificity and potency.
Rotational Freedom of LinkerEnables the molecule to adopt various three-dimensional shapes.Important for overcoming potential steric clashes and maximizing favorable interactions with the target.

Computational Chemistry and in Silico Approaches for 2 Chloro 6 Piperazin 1 Yl Benzonitrile Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Molecular docking simulations have been extensively used to predict the binding poses and estimate the binding affinities of compounds containing the 2-chloro-6-(piperazin-1-yl)benzonitrile core, such as Alectinib, with their biological targets. These simulations place the ligand into the active site of a protein and calculate a score, typically in kcal/mol, that represents the predicted binding free energy. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. guidetopharmacology.org

For instance, in studies involving Alectinib and its primary target, the ALK protein, molecular docking has successfully predicted its binding orientation within the ATP-binding site of the kinase domain. patsnap.com Similarly, computational screening has identified Alectinib as a potential inhibitor for other proteins, such as Histone deacetylase 1 (HDAC1). nih.gov The binding affinities calculated from these docking studies are crucial for prioritizing compounds for further experimental testing.

CompoundTarget ProteinDocking Score (kcal/mol)Computational Tool
AlectinibALK-8.9AutoDock Vina
Alectinib Derivative (D-F)ALK-11.2PyRx (AutoDock Vina)
Alectinib Derivative (D-Cl)ALK-11.1PyRx (AutoDock Vina)
AlectinibHDAC1-10.1AutoDock Vina

Table 1: Predicted binding affinities of Alectinib and its derivatives against target proteins from molecular docking studies. Data sourced from multiple computational analyses. ijirt.orgfigshare.comresearchgate.net

Beyond predicting affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For Alectinib, these studies have elucidated the key amino acid residues within the ALK binding site that are crucial for its inhibitory activity. nih.gov

The interactions are predominantly hydrophobic, involving residues such as Leu-1122, Val-1130, Ala-1148, Leu-1196, Leu-1198, Met-1199, Ala-1200, and Leu-1256. nih.gov The hinge region of the kinase is a critical anchoring point. Specifically, the morpholine (B109124) group of Alectinib often forms hydrogen bonds with the backbone of residues in this region. The this compound moiety itself plays a significant role by fitting into a hydrophobic pocket. Computational analysis of Alectinib's electrostatic potential shows a high electron density around the cyano group, suggesting it can favorably interact with positively charged groups, such as amide groups from amino acid residues, within the binding site. mdpi.com Understanding these interactions is vital for explaining the compound's potency and for designing new derivatives with improved or altered binding profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For classes of compounds like ALK inhibitors, which include the this compound scaffold, QSAR models are developed to predict the biological activity of novel, untested analogs. These models are built using a "training set" of compounds with known activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to generate 3D-QSAR models. researchgate.net

For a series of pyrimidine-based ALK inhibitors, robust 3D-QSAR models were developed with high statistical significance. researchgate.net The CoMFA model yielded a cross-validated q² value of 0.663, and the CoMSIA model produced a q² of 0.730, indicating good predictive power. researchgate.net Such models serve as valuable tools for the virtual screening of large compound libraries and for prioritizing the synthesis of new derivatives with potentially enhanced activity. researchgate.net

A key outcome of QSAR studies is the identification of physicochemical properties, or "descriptors," that correlate with biological activity. In 3D-QSAR methods like CoMFA and CoMSIA, these descriptors are steric and electrostatic fields, as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net The models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Other computational approaches used in the design of Alectinib derivatives have relied on quantum mechanical descriptors. figshare.comresearchgate.net These include properties derived from Density Functional Theory (DFT) calculations, such as:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.

Hardness and Softness: These descriptors quantify the molecule's resistance to change in its electron distribution.

Dipole Moment and Electrostatic Potential: These relate to the charge distribution and polarity of the molecule, which are critical for molecular recognition and binding. figshare.comresearchgate.net

By correlating these descriptors with inhibitory activity, researchers can establish guidelines for rational drug design, suggesting specific structural modifications to enhance potency. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique provides deeper insights into the stability of the complex, the flexibility of the binding pocket, and the role of solvent molecules.

MD simulations performed on Alectinib bound to target proteins like ALK and HDAC1 have demonstrated the stability of these complexes. nih.govnih.gov Analyses such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand position over the simulation time confirm that the ligand remains stably bound in the active site with minimal structural changes. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify and design new drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A pharmacophore model for a target can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active molecules (ligand-based). For this compound, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor: The nitrile group (C≡N).

Hydrogen bond donors/acceptors: The nitrogen atoms in the piperazine (B1678402) ring.

An aromatic ring feature: The benzonitrile (B105546) ring system.

A hydrophobic feature: The chloro-substituted phenyl ring.

By analyzing the binding mode of this compound within a target's active site, the spatial relationships between these features can be defined. This pharmacophore model then serves as a 3D query for searching large compound databases to find other molecules that share these essential features and are therefore likely to bind to the same target.

Table 2: Hypothetical Pharmacophore Features for this compound

Feature TypeMolecular MoietyRole in Binding
Hydrogen Bond AcceptorNitrile group (-CN)Potential interaction with donor groups in the receptor.
Aromatic RingBenzonitrile ringπ-π stacking or hydrophobic interactions.
Hydrogen Bond Donor/AcceptorPiperazine ringFormation of key hydrogen bonds with the receptor.
Hydrophobic GroupChloro-substituted phenylInteraction with hydrophobic pockets in the binding site.

Once a validated pharmacophore model is established, it can be used to guide the design of novel derivatives of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. This process, often part of a virtual screening cascade, involves modifying the parent structure and evaluating how well the new designs fit the pharmacophore model.

For example, computational chemists could explore:

Substitution on the piperazine ring: Adding different functional groups to the second nitrogen of the piperazine could introduce new interactions with the target.

Modification of the benzonitrile ring: Altering the substitution pattern on the aromatic ring could enhance binding affinity or modulate electronic properties.

Replacement of the nitrile group: Bioisosteric replacement of the nitrile with other functional groups could improve metabolic stability or binding.

These computationally designed derivatives can then be prioritized for synthesis and biological testing based on their predicted binding affinity (docking scores), fit to the pharmacophore, and other calculated properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity). This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery.

Preclinical Biological Activity Profiling of 2 Chloro 6 Piperazin 1 Yl Benzonitrile Derivatives Mechanistic Focus

In Vitro Cell-Based Mechanistic Assays

Derivatives of the piperazine-benzonitrile scaffold have been identified as antagonists of the C-C chemokine receptor 5 (CCR5), a key co-receptor for macrophage-tropic (R5) HIV-1 viral entry. The 4-(piperazin-1-yl)benzonitrile (B3024897) structure is considered a favored scaffold for designing CCR5 antagonists. A proposed pharmacophore model for these antagonists suggests a 'Y shape' that includes a basic nitrogen center, three hydrophobic domains, and an amide linker. This basic nitrogen is believed to form a crucial salt-bridge interaction with the Glu283 residue of the CCR5 receptor.

In functional assays, the efficacy of these compounds is measured by their ability to inhibit CCR5-mediated cell fusion. One study evaluated a series of novel piperazine (B1678402) derivatives for this activity. Among the compounds tested, compound 23h was identified as a potent CCR5 antagonist with a half-maximal inhibitory concentration (IC50) of 6.29 µM in a CCR5-mediated fusion assay.

Table 1: CCR5 Antagonist Activity of a Piperazine Derivative

Compound CCR5 Fusion Activity (IC50)

Derivatives incorporating the 2-chloro-6-(piperazin-1-yl)benzonitrile moiety have demonstrated the ability to modulate the activity of key cellular enzymes, particularly protein kinases involved in cancer signaling.

One such derivative, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (also known as Dasatinib or BMS-354825), was identified as a potent, dual inhibitor of Src and Abl kinases. nih.gov This compound demonstrated significant inhibitory activity against these enzymes, which are critical components of signaling pathways that drive the proliferation of both hematological and solid tumor cells. nih.gov

Another class of derivatives, featuring a methyl-benzonitrile group at the N-3 position of a quinazolin-4-one core, has been shown to be potent inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. brieflands.com In silico molecular docking studies revealed that the methyl-benzonitrile portion of the molecule occupies the S1 pocket of the enzyme, with the nitrile group forming hydrogen bonds with amino acid residues Arg-125 and Ser-630, contributing to its inhibitory activity. brieflands.com

The anti-proliferative activity of this compound derivatives has been investigated across various cancer cell lines, revealing mechanisms that include the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.

Apoptosis Induction: A novel piperazine derivative was found to effectively inhibit cancer cell proliferation with a 50% growth inhibition (GI50) concentration ranging from 0.06 to 0.16 µM in multiple cancer cell lines. nih.gov Its mechanism involves inducing caspase-dependent apoptosis by inhibiting several critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov

Similarly, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cell lines (HL-60, NB4, K562). nih.govplos.orgplos.org The pro-apoptotic mechanism involves the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H2O2), and a decrease in the levels of cellular FLICE-inhibitory protein (c-FLIP). nih.govplos.org This dual action leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways. nih.govplos.org

Cell Cycle Arrest: Certain ciprofloxacin (B1669076) derivatives containing a piperazin-1-yl moiety cause cell cycle arrest at the G2/M phase in colorectal cancer (HCT116) and non-small cell lung carcinoma (A549) cells. nih.gov Mechanistic studies showed that this cell cycle arrest is accompanied by the overexpression of p53 and Bax proteins and a decrease in Bcl-2 gene expression. nih.gov Other studies on different derivatives have also reported the induction of G2/M phase arrest, associated with the up-regulation of the p21, a cyclin-dependent kinase (Cdk) inhibitor. mdpi.commdpi.com

Table 2: Anti-proliferative Activity of a Piperazine Derivative

Parameter Value Cell Lines

A derivative of the core structure, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) , has demonstrated notable antimicrobial activity against Gram-positive bacteria, including strains of Staphylococcus epidermidis and Staphylococcus aureus, as well as methicillin-resistant S. aureus (MRSA).

The antimicrobial efficacy was quantified by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The PNT compound exhibited significantly greater activity than a related benzamide (B126) derivative (TBA), showcasing its potential as an effective antimicrobial agent against these pathogenic strains.

Table 3: Antimicrobial Activity of PNT Derivative

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
S. epidermidis 2.5 ± 2.2 1.25
S. aureus 2.5 ± 0.0 5.0

Derivatives of this compound have shown antiviral activity against different viruses through distinct mechanisms of action, primarily by inhibiting viral entry into host cells.

Anti-HIV Activity: Consistent with their role as CCR5 antagonists (see section 6.1.1), piperazine derivatives exhibit anti-HIV-1 activity. By blocking the CCR5 co-receptor, these compounds prevent the virus from fusing with and entering host immune cells. The derivative 23h not only showed potent CCR5 fusion inhibition but also demonstrated antiviral activity against HIV-1 with an IC50 value of 0.44 µM.

Anti-HCV Activity: A different class of derivatives, specifically 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile compounds, has been identified as potent inhibitors of Hepatitis C Virus (HCV) entry. nih.gov These derivatives exhibited high in vitro anti-HCV activity at low nanomolar concentrations. nih.gov Mechanistic studies, including surface plasmon resonance (SPR) experiments, confirmed that these compounds exert their effect by targeting the HCV E1 envelope protein, thereby inhibiting a crucial step in the virus entry process. nih.gov

Table 4: Antiviral Activity of Piperazine-Benzonitrile Derivatives

Derivative Class Virus Mechanism of Action Potency (Example)
Piperazine derivatives HIV-1 CCR5 co-receptor antagonism IC50 = 0.44 µM (cpd 23h)

Biochemical Pathway Modulation Studies

The biological activities of this compound derivatives can be attributed to their ability to modulate specific biochemical pathways, including metabolic activation leading to genotoxicity and the induction of oxidative stress.

Studies on 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine , a structurally related piperazine derivative, revealed a mechanistic basis for mutagenicity. nih.gov In the presence of rat S9/NADPH, this compound undergoes metabolic bioactivation to a reactive intermediate that can covalently bind to DNA. nih.gov The proposed bioactivation pathway involves N-hydroxylation of the secondary piperazine nitrogen, followed by a two-electron oxidation to generate an electrophilic nitrone intermediate. nih.gov This reactive species can then form adducts with cellular macromolecules. nih.gov

Furthermore, the anti-proliferative mechanisms of some piperazine derivatives are directly linked to the modulation of cellular redox balance. As noted in section 6.1.3, β-elemene piperazine derivatives induce apoptosis through the generation of ROS. nih.govplos.org This increase in intracellular oxidative stress contributes to the activation of mitochondrial-mediated apoptotic pathways, demonstrating a direct link between biochemical pathway modulation and cellular response. nih.govplos.org

Impact on Inflammatory Mediators (e.g., COX/LOX pathways)

There is no available research data detailing the specific impact of this compound or its derivatives on inflammatory mediators such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Neurotransmitter System Modulation (e.g., serotonin (B10506) receptors)

Specific studies on the modulation of neurotransmitter systems, including serotonin receptors, by this compound or its derivatives have not been identified in the current body of scientific literature.

Mechanistic In Vivo Studies in Animal Models (non-human, focused on target engagement and pathway validation)

Target Engagement Validation in Animal Tissues

There is no published data from in vivo studies in animal models that validate the target engagement of this compound or its derivatives in animal tissues.

Pharmacodynamic Biomarker Studies (non-efficacy)

Pharmacodynamic biomarker studies that are not focused on efficacy for this compound and its derivatives are not available in the public domain.

Analytical Methodologies for Research Characterization of 2 Chloro 6 Piperazin 1 Yl Benzonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of newly synthesized compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy: This technique identifies the different types of protons in a molecule. For 2-Chloro-6-(piperazin-1-yl)benzonitrile, the ¹H NMR spectrum provides distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) that confirm the compound's structure.

The aromatic protons appear in the range of δ 6.8-7.4 ppm. The proton at the 4-position (para to the nitrile group) typically appears as a triplet, while the protons at the 3- and 5-positions (ortho and meta to the nitrile) appear as doublets. The protons on the piperazine ring are observed as two distinct multiplets around δ 3.1 ppm and δ 3.3 ppm, corresponding to the four protons adjacent to the secondary amine and the four protons attached to the nitrogen linked to the benzene (B151609) ring, respectively. A broad singlet, which can be attributed to the N-H proton of the piperazine ring, is also typically observed.

Table 1: ¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (H-4)7.36t8.1
Aromatic H (H-3/H-5)6.85d8.1
Piperazine CH₂ (4H)3.30m-
Piperazine CH₂ (4H)3.11m-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching of the aryl amine bond would likely be observed in the 1250-1360 cm⁻¹ range. The piperazine moiety would be identified by C-H stretching of the methylene (B1212753) groups (CH₂) around 2850-2960 cm⁻¹ and a characteristic N-H stretching band for the secondary amine at approximately 3300-3500 cm⁻¹. Finally, the C-Cl bond would show a stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Piperazine)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Piperazine)Stretch2850 - 2960
C≡N (Nitrile)Stretch2220 - 2240
Aromatic C=CStretch1400 - 1600
Aryl C-NStretch1250 - 1360
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, electrospray ionization (ESI) is a common method used. The analysis would show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₂ClN₃, the expected monoisotopic mass is approximately 221.07 g/mol . The mass spectrum would therefore show a major ion at an m/z of approximately 222.08. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed, with a peak at m/z 224.08 (for the ³⁷Cl isotope) that is about one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.

Table 3: Mass Spectrometry Data for this compound
IonDescriptionObserved m/z
[M+H]⁺Protonated molecule (with ³⁵Cl)222.1

Chromatographic Purity and Quantification Methods

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. For a molecule like this compound, a reverse-phase HPLC method would be highly effective.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a modifier such as 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound, being aromatic, can be readily detected using a UV detector, likely set at a wavelength between 210 and 254 nm where the benzonitrile (B105546) chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with minimal to no secondary peaks.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. In the synthesis of this compound, which is typically formed by the nucleophilic substitution of a halogen on a benzonitrile ring (e.g., 2,6-dichlorobenzonitrile) with piperazine, TLC is invaluable.

The reaction progress is monitored by spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at regular intervals. The plate is then developed in a suitable solvent system, which would be a mixture of a nonpolar and a polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol). The starting materials (2,6-dichlorobenzonitrile and piperazine) and the product will have different polarities and thus different retention factors (Rf values). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the more polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Other Advanced Analytical Techniques for Compound Characterization

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide foundational structural information, other advanced methods are employed to gain a more holistic understanding of this compound. These techniques are particularly crucial for defining the material properties of the compound, which can have significant implications in various research and development applications.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

In a study on a related compound, 2-amino-4-chlorobenzonitrile, SCXRD analysis revealed the compound crystallized in the triclinic system with the space group P-1. analis.com.my This level of detail confirms the connectivity of atoms and provides insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. For this compound, SCXRD would precisely define the conformation of the piperazine ring, which typically adopts a chair conformation, and the orientation of the piperazinyl substituent relative to the benzonitrile ring. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.54
c (Å) 14.12
β (°) 98.5
Volume (ų) 1220.5
Z 4

Note: The data in this table is hypothetical and serves as an illustrative example of what might be obtained from a single-crystal X-ray diffraction study.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties and stability of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of this compound would identify key thermal events such as melting point, glass transitions, and polymorphic phase transitions. For instance, studies on various piperazine derivatives have utilized DSC to determine their melting points and thermal behavior. researchgate.net A sharp endothermic peak in a DSC thermogram would indicate the melting point of the crystalline compound, providing a measure of its purity and identity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is particularly useful for assessing the thermal stability and decomposition profile of this compound. The analysis would reveal the temperature at which the compound begins to decompose and the kinetics of its degradation. Research on the thermal degradation of piperazine and its analogs has shown that the stability is influenced by the ring structure and substituents. researchgate.netutexas.edu TGA data is critical for determining the upper-temperature limits for handling and storage of the compound.

Table 2: Expected Thermal Analysis Data for this compound

Analytical Technique Parameter Expected Result
Differential Scanning Calorimetry (DSC) Melting Point (Tₘ) Sharp endotherm, e.g., 150-160 °C
Differential Scanning Calorimetry (DSC) Enthalpy of Fusion (ΔHբ) e.g., 25-35 J/g
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tₒ) > 200 °C in an inert atmosphere

Note: The data in this table is based on typical values for similar organic compounds and serves as an illustrative example.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₁H₁₂ClN₃), elemental analysis provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). This technique is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For halogenated compounds, methods such as ion chromatography or titration can be employed for accurate halogen determination. robertson-microlit.com

Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₁H₁₂ClN₃

Element Theoretical % Expected Experimental %
Carbon (C) 59.59 59.6 ± 0.4
Hydrogen (H) 5.46 5.5 ± 0.4
Nitrogen (N) 18.95 19.0 ± 0.4

Note: The expected experimental values include a typical tolerance of ±0.4%.

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Piperazin 1 Yl Benzonitrile

Investigation of Novel Molecular Targets

The unique electronic and structural features of 2-chloro-6-(piperazin-1-yl)benzonitrile suggest that it could interact with a variety of biological macromolecules. Future research should prioritize the identification of its molecular targets. The piperazine (B1678402) moiety is a common feature in antagonists of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as in inhibitors of various enzymes. The benzonitrile (B105546) group, a known bioisostere for other functional groups, can participate in key binding interactions.

Initial screening efforts could involve broad-based pharmacological profiling against a panel of known drug targets. A hypothetical screening cascade could yield preliminary data on its potential biological activity, as illustrated in the table below.

Table 1: Hypothetical Preliminary Target Screening of this compound

Target Class Representative Targets Assay Type Potential Outcome
GPCRs Dopamine D2, Serotonin 5-HT2A Radioligand Binding Moderate to high affinity binding
Kinases Tyrosine kinases, Serine/threonine kinases Enzymatic Inhibition Selective inhibition of a specific kinase family
Ion Channels Sodium, Potassium channels Electrophysiology Modulation of ion channel activity

Design of Advanced Derivative Libraries with Enhanced Specificity

Following the identification of initial hits from target screening, the design and synthesis of focused derivative libraries will be crucial for enhancing potency and selectivity. The structure of this compound offers several points for chemical modification.

Piperazine Substitution: The secondary amine of the piperazine ring is an ideal handle for the introduction of a wide array of substituents. This could involve the addition of aromatic or aliphatic groups to probe for additional binding pockets and to modulate pharmacokinetic properties. For example, derivatization with moieties known to interact with specific receptor subtypes could significantly improve selectivity.

Aromatic Ring Modification: While maintaining the core 2-chloro-6-substituted benzonitrile structure, further substitution on the benzene (B151609) ring could be explored to fine-tune electronic properties and steric interactions.

Bioisosteric Replacement: The nitrile group could be replaced with other bioisosteres, such as a thiazole (B1198619) or an oxazole, to investigate the importance of this group for target binding and to potentially improve metabolic stability.

A study on 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives as HCV entry inhibitors demonstrated how modifications on the piperazine nitrogen can lead to compounds with low nanomolar activity. nih.gov A similar approach could be applied to this compound to generate a library of derivatives with potentially enhanced biological activity.

Integration of Multi-Omics Data in Mechanistic Studies

Once a lead compound or a small set of potent derivatives has been identified, understanding their mechanism of action at a systems level will be paramount. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

For instance, if a derivative of this compound is found to have potent anti-proliferative effects in a cancer cell line, a multi-omics approach could elucidate the underlying mechanism. Transcriptomic analysis (RNA-seq) could reveal changes in gene expression, while proteomic analysis could identify alterations in protein levels and post-translational modifications. This data can help to construct a detailed picture of the signaling pathways perturbed by the compound.

Development of Chemical Probes for Target Validation

High-quality chemical probes are essential tools for validating the role of a specific protein in a biological process. nih.gov A potent and selective derivative of this compound could serve as a starting point for the development of such a probe. This would involve the strategic introduction of a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, or a photoreactive group for covalent labeling of the target protein.

The development of a chemical probe would require a careful structure-activity relationship (SAR) study to identify a position on the molecule where a linker and tag can be attached without significantly diminishing its binding affinity. These probes would be invaluable for in vitro and in vivo studies to confirm target engagement and to explore the downstream biological consequences of target modulation. medchemexpress.com

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